1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
Overview
Description
1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-Inflammatory Properties : A study by Muchowski et al. (1985) discusses compounds like 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid which show potential as analgesic agents in humans, indicating the relevance of pyrrolidine derivatives in pain management and inflammation control (Muchowski et al., 1985).
Cholinesterase Inhibitors : Proline-based carbamates, including benzyl pyrrolidine derivatives, have been identified as potential cholinesterase inhibitors, which are crucial in the treatment of diseases like Alzheimer's (Pizova et al., 2017).
Intermediate for Bioactive Molecules : Kotian et al. (2005) highlight the use of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol as a useful intermediate in synthesizing bioactive molecules, indicating its significance in medicinal chemistry (Kotian et al., 2005).
Synthesis of Enantiomerically Pure Compounds : Karlsson and Högberg (2001) describe the asymmetric 1,3-dipolar cycloaddition process to produce enantiomerically pure 4-substituted pyrrolidins, which are important in the synthesis of specific pharmaceutical agents (Karlsson & Högberg, 2001).
Glycosidase Inhibitors : Research by Popowycz et al. (2004) indicates that derivatives of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol show selective inhibitory activities against certain glycosidases, which are enzymes involved in carbohydrate metabolism (Popowycz et al., 2004).
Synthesis of Nucleosides : Filichev and Pedersen (2001) demonstrate the synthesis of pyrimidine 1′-aza-C-nucleosides from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, showcasing its role in nucleoside chemistry (Filichev & Pedersen, 2001).
DNA and RNA Stability Studies : Intercalating nucleic acids (INAs) with N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol have been studied for their effects on DNA and RNA stability, offering insights into nucleic acid chemistry and drug design (Filichev & Pedersen, 2003).
properties
IUPAC Name |
1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZNWUQCOLGFNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.